molecular formula C18H26N2O B4650041 N-cyclohexyl-4-(1-piperidinyl)benzamide

N-cyclohexyl-4-(1-piperidinyl)benzamide

Cat. No.: B4650041
M. Wt: 286.4 g/mol
InChI Key: PEVRNIUBVNOWBC-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(1-piperidinyl)benzamide is a benzamide derivative characterized by a cyclohexyl group attached to the benzamide nitrogen and a piperidinyl substituent at the para position of the benzene ring. This compound belongs to a broader class of benzamides, which are notable for their diverse pharmacological activities, including neuroleptic, antioxidant, and anticancer properties . The structural features of this compound—specifically the cyclohexyl and piperidinyl moieties—contribute to its physicochemical properties, such as lipophilicity and stereoelectronic effects, which influence its biological interactions and metabolic stability .

Properties

IUPAC Name

N-cyclohexyl-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c21-18(19-16-7-3-1-4-8-16)15-9-11-17(12-10-15)20-13-5-2-6-14-20/h9-12,16H,1-8,13-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVRNIUBVNOWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-cyclohexyl-4-(1-piperidinyl)benzamide, highlighting differences in substituents, biological activities, and research findings:

Compound Name Key Structural Features Biological Activity/Findings Reference
This compound Benzamide core with cyclohexyl (N-linked) and piperidinyl (C4) groups Limited direct data; inferred neuroleptic potential based on structural similarity to benzamide derivatives like amisulpride .
N-cyclohexyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-1-oxophthalazin-2-yl)methyl)benzamide Phthalazinone-methyl group at C4; cyclohexylamide Potent antiproliferative activity (IC50: 2.2–4.6 µM vs. cancer cells); pan-Aurora kinase inhibitor (AurA IC50: 118 nM) .
N-cyclohexyl-4-(trifluoromethyl)benzamide Trifluoromethyl group at C4; cyclohexylamide Synthesized via copper-catalyzed alkylation; enhanced lipophilicity due to CF3 group .
N-cyclohexyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzamide Propoxy linker with hydroxy and isopropylamino groups at C4 Potential β-adrenergic receptor modulation inferred from substituent topology .
N-{2-[cyclohexyl(methyl)amino]ethyl}-4-(2-phenyltetrahydroindol-1-yl)benzamide Ethylamino linker with cyclohexyl-methyl group; tetrahydroindolyl at C4 No direct activity reported; structural complexity suggests CNS-targeted applications .
N-(2-phenylethyl)piperidine-1-carbothioamide Thiourea backbone with piperidine and phenethyl groups Antioxidant activity (% inhibition: 84.4 in CCl4-induced oxidative stress model) .
4-(cyanomethyl)-N-cyclohexyl-2-ethoxybenzamide Ethoxy and cyanomethyl groups at C2 and C4; cyclohexylamide Identified as a synthetic impurity in repaglinide; no direct bioactivity reported .

Key Observations:

Structural Impact on Activity: The phthalazinone-methyl substituent in the compound from significantly enhances anticancer activity, likely due to its interaction with Aurora kinase ATP-binding pockets . Trifluoromethyl groups (e.g., in ) improve metabolic stability and membrane permeability, making such derivatives candidates for CNS-targeted therapies . Thiourea derivatives (e.g., ) exhibit antioxidant properties, with piperidine-containing analogs showing ~84–87% inhibition in oxidative stress models, comparable to vitamin E .

Differentiation Challenges :

  • Benzamide derivatives with similar substituents (e.g., amisulpride, tiapride) are difficult to distinguish analytically due to overlapping physicochemical properties . This underscores the need for advanced techniques like LC-ESI/MS for impurity profiling (as in ) .

Therapeutic Potential: Piperidine and morpholine nuclei in thiourea derivatives () and phthalazinone-based benzamides () demonstrate that heterocyclic moieties critically influence bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-4-(1-piperidinyl)benzamide
Reactant of Route 2
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N-cyclohexyl-4-(1-piperidinyl)benzamide

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